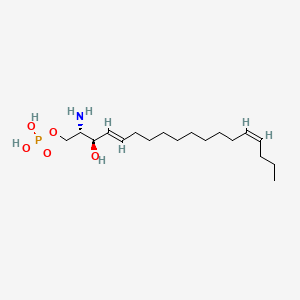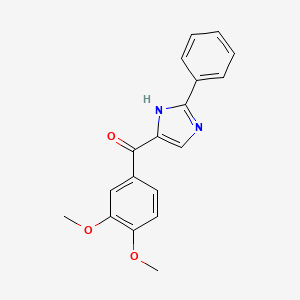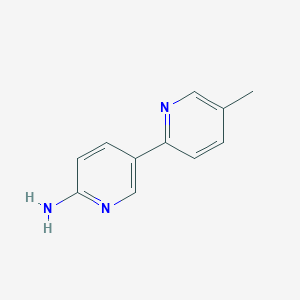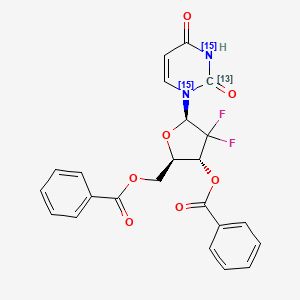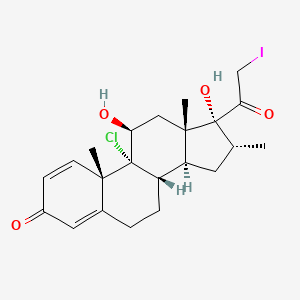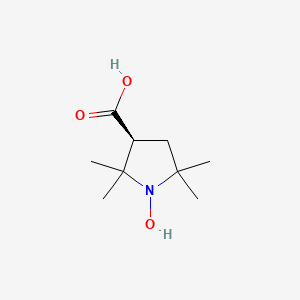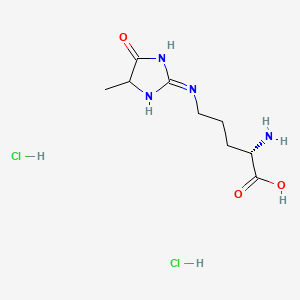
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride typically involves multiple steps, starting from L-ornithine. The key steps include the formation of the imidazolone ring and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It serves as a precursor in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The compound can modulate the activity of these enzymes, influencing metabolic pathways and cellular processes. The imidazolone ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
L-Ornithine Hydrochloride: A simpler derivative of L-ornithine, primarily used in metabolic studies.
L-Ornithine L-Aspartate: A compound used to treat hyperammonemia and improve liver function.
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6: An isotope-labeled version used in metabolic research.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride stands out due to its unique imidazolone ring structure, which imparts distinct biochemical properties. This makes it a valuable tool in research applications where precise modulation of enzyme activity and metabolic pathways is required.
Properties
Molecular Formula |
C9H18Cl2N4O3 |
|---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N4O3.2ClH/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16;;/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14);2*1H/t5?,6-;;/m0../s1 |
InChI Key |
PREKNKZLXRNWMC-ALWJINAOSA-N |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1.Cl.Cl |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
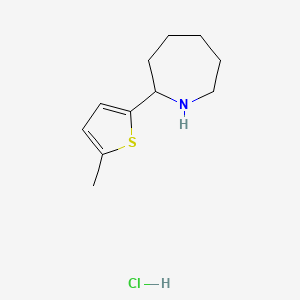
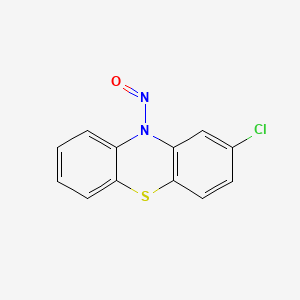
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
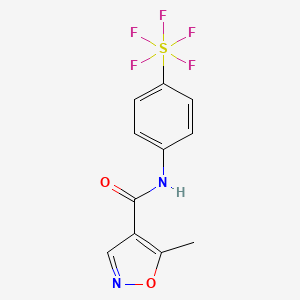
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
